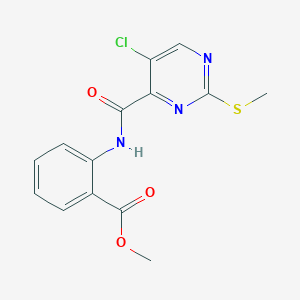

Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate

Description

Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate is a pyrimidine derivative featuring a chloro substituent at the 5-position, a methylthio group at the 2-position of the pyrimidine ring, and a benzoate ester moiety linked via an amide bond. This compound is structurally related to kinase inhibitors and anticancer agents, as pyrimidine derivatives are often employed in medicinal chemistry due to their ability to interact with enzymatic active sites.

Properties

IUPAC Name |

methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S/c1-21-13(20)8-5-3-4-6-10(8)17-12(19)11-9(15)7-16-14(18-11)22-2/h3-7H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBWUZUTRHUOKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under controlled conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Oxidation: Sulfoxides or sulfones.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate involves its interaction with specific molecular targets. The chlorine and methylthio groups on the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to two distinct classes of analogs: quinoline-piperazine benzoates () and 2,4-dianilinopyrimidine derivatives (). Key differences in substituents, physicochemical properties, and inferred biological activities are analyzed below.

Structural and Substituent Analysis

Table 1: Comparison with Quinoline-Piperazine Benzoates (C1–C7)

| Compound | Pyrimidine/Phenyl Substituents | Molecular Weight (g/mol) | Physical Form |

|---|---|---|---|

| C3 | 4-Chlorophenyl | ~480 | Yellow solid |

| C4 | 4-Fluorophenyl | ~464 | White solid |

| C5 | 4-(Methylthio)phenyl | ~496 | Yellow solid |

| Target | 5-Chloro, 2-(methylthio)pyrimidine | ~395 (estimated) | N/A |

Key Observations :

- The target compound replaces the quinoline-piperazine scaffold in C1–C7 with a pyrimidine-benzoate core, reducing molecular weight and complexity.

- The methylthio group at the pyrimidine 2-position (target) mirrors C5’s 4-(methylthio)phenyl substituent, which may enhance lipophilicity compared to halogens (C3, C4) .

Table 2: Comparison with 2,4-Dianilinopyrimidine Derivatives ()

| Compound | Substituents | Key Functional Groups | Potential Activity |

|---|---|---|---|

| 6 | 4-(Morpholinomethyl)phenyl | Morpholine (polar), chloro | FAK inhibition, anticancer |

| Target | Methylthio, chloro, benzoate ester | Methylthio (lipophilic), chloro | Inferred kinase inhibition |

Key Observations :

- The target lacks the morpholinomethyl group in compound 6, which is critical for solubility and hydrogen bonding in FAK inhibitors .

- Its methylthio group may increase metabolic stability compared to morpholine-containing analogs but reduce water solubility.

- The benzoate ester in the target could serve as a prodrug moiety, unlike the carboxylic acid in compound 7 (), which may influence bioavailability.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Sulfur-containing groups (e.g., methylthio) are less prone to oxidative metabolism than morpholine or methoxy groups, suggesting longer half-life .

Biological Activity

Methyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate (hereafter referred to as the compound) is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C_{13}H_{12}ClN_{3}O_{3}S

- Molecular Weight : 307.77 g/mol

- IUPAC Name : this compound

The presence of a chloro group and a methylthio moiety suggests potential interactions with biological targets, which may contribute to its activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of pyrimidine derivatives, including those similar to the compound . For instance, derivatives of 5-chloro-2-(methylthio)pyrimidine have demonstrated significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| This compound | Staphylococcus aureus | TBD |

Note: TBD indicates that specific MIC data for the compound is not yet available in literature.

Anti-inflammatory Effects

Research has also indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. The mechanism often involves modulation of signaling pathways associated with inflammation.

Case Study: Inhibition of Cytokines

In a study involving human endothelial cells, a related compound was shown to significantly reduce the secretion of IL-6 and IL-8 upon treatment. The results suggested that the compound could potentially serve as an anti-inflammatory agent in conditions characterized by excessive cytokine release.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis.

- Cytokine Modulation : It may alter the expression of genes involved in inflammatory responses.

- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication processes in bacterial cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.